N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15130006
InChI: InChI=1S/C18H13ClFN3O2S/c19-12-4-6-14(7-5-12)22-16(24)11-26-17-18(25)23(9-8-21-17)15-3-1-2-13(20)10-15/h1-10H,11H2,(H,22,24)
SMILES:
Molecular Formula: C18H13ClFN3O2S
Molecular Weight: 389.8 g/mol

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

CAS No.:

VCID: VC15130006

Molecular Formula: C18H13ClFN3O2S

Molecular Weight: 389.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide -

Description

N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound featuring a pyrazine ring, a chlorophenyl group, and a fluorophenyl group. This compound belongs to the class of heterocyclic compounds, specifically those containing sulfur and nitrogen atoms, and is classified as an amide due to the presence of the acetamide functional group.

Synthesis

The synthesis of N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves multi-step organic reactions. Common solvents used include dimethyl sulfoxide and dichloromethane, while catalysts may include palladium or nickel complexes. The process requires precise control over reaction conditions such as temperature, pressure, and time to ensure high yield and purity of the final product.

Chemical Reactions

The compound can undergo various chemical reactions, including oxidation and reduction. Oxidation typically requires acidic conditions, while reduction may require an inert atmosphere to prevent side reactions.

Mechanism of Action

The compound's mechanism of action involves interaction with biological targets such as enzymes or receptors. It may bind to these targets, altering their activity and leading to various biological effects, such as inhibition of bacterial growth or modulation of cancer cell proliferation.

Potential Biological Activities

Research suggests that N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide may possess antimicrobial and anticancer properties, although detailed studies are needed to elucidate specific pathways and targets involved.

Product Name N-(4-chlorophenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Molecular Formula C18H13ClFN3O2S
Molecular Weight 389.8 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C18H13ClFN3O2S/c19-12-4-6-14(7-5-12)22-16(24)11-26-17-18(25)23(9-8-21-17)15-3-1-2-13(20)10-15/h1-10H,11H2,(H,22,24)
Standard InChIKey ZJUZZECUOBDFHW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl
PubChem Compound 16824599
Last Modified Aug 09 2024

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